molecular formula C11H18ClN B3076863 (2-phenylethyl)(propyl)amine hydrochloride CAS No. 104178-96-3

(2-phenylethyl)(propyl)amine hydrochloride

Cat. No.: B3076863
CAS No.: 104178-96-3
M. Wt: 199.72 g/mol
InChI Key: UVTVSGWMCPAPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Phenylethyl)(propyl)amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of phenethylamine, which is a naturally occurring monoamine alkaloid. This compound is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-propyl-2-phenylethylamine hydrochloride participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines. The interaction with MAO can lead to the inhibition of the enzyme, resulting in increased levels of monoamines such as dopamine, norepinephrine, and serotonin. Additionally, N-propyl-2-phenylethylamine hydrochloride may interact with receptors such as dopamine receptors and adrenergic receptors, influencing neurotransmitter signaling pathways .

Cellular Effects

N-propyl-2-phenylethylamine hydrochloride affects various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release and uptake, impacting cell signaling pathways. This compound may also influence gene expression by altering the activity of transcription factors and other regulatory proteins. In non-neuronal cells, N-propyl-2-phenylethylamine hydrochloride can affect cellular metabolism by interacting with metabolic enzymes and influencing energy production pathways .

Molecular Mechanism

The molecular mechanism of N-propyl-2-phenylethylamine hydrochloride involves its binding interactions with biomolecules. It can bind to monoamine oxidase, leading to enzyme inhibition and increased levels of monoamines. This compound may also interact with neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways. Additionally, N-propyl-2-phenylethylamine hydrochloride can affect gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-propyl-2-phenylethylamine hydrochloride can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to N-propyl-2-phenylethylamine hydrochloride can result in changes in cellular function, including alterations in neurotransmitter levels and gene expression patterns .

Dosage Effects in Animal Models

The effects of N-propyl-2-phenylethylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may enhance neurotransmitter signaling and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and alterations in behavior. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular and physiological processes .

Metabolic Pathways

N-propyl-2-phenylethylamine hydrochloride is involved in various metabolic pathways. It can be metabolized by monoamine oxidase, leading to the formation of metabolites that can further interact with other enzymes and cofactors. This compound may also influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of N-propyl-2-phenylethylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenylethyl)(propyl)amine hydrochloride typically involves the alkylation of phenethylamine with a suitable alkyl halide, such as propyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5CH2CH2NH2+C3H7BrC6H5CH2CH2N(C3H7)+HBr\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{N}(\text{C}_3\text{H}_7) + \text{HBr} C6​H5​CH2​CH2​NH2​+C3​H7​Br→C6​H5​CH2​CH2​N(C3​H7​)+HBr

The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2-Phenylethyl)(propyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

(2-Phenylethyl)(propyl)amine hydrochloride is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Studying the effects of amine derivatives on biological systems.

    Medicine: Investigating potential therapeutic applications and drug development.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which has a similar structure but lacks the propyl group.

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone.

    Methamphetamine: A potent central nervous system stimulant with structural similarities.

Uniqueness

(2-Phenylethyl)(propyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group differentiates it from other phenethylamine derivatives, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(2-phenylethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-2-9-12-10-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTVSGWMCPAPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-phenylethyl)(propyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-phenylethyl)(propyl)amine hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-phenylethyl)(propyl)amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2-phenylethyl)(propyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(2-phenylethyl)(propyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(2-phenylethyl)(propyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.